molecular formula C6H4O3 B102937 2-(Furan-2-yl)-2-oxoacetaldehyde CAS No. 17090-71-0

2-(Furan-2-yl)-2-oxoacetaldehyde

Cat. No.: B102937
CAS No.: 17090-71-0
M. Wt: 124.09 g/mol
InChI Key: LPLMJMMVZNCODI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-oxoacetaldehyde is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms This compound is notable for its unique structure, which includes a furan ring attached to an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde typically involves the following steps:

    Formation of Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of Oxoacetaldehyde Group: The oxoacetaldehyde group can be introduced via the oxidation of the corresponding alcohol or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated and nitrated furans.

Scientific Research Applications

2-(Furan-2-yl)-2-oxoacetaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-oxoacetaldehyde involves its reactivity with various biological molecules. The compound can interact with nucleophiles, such as amino acids and nucleic acids, leading to the formation of covalent adducts. These interactions can disrupt biological processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Furfural: A furan derivative with an aldehyde group, used in the production of resins and as a solvent.

    2-Acetylfuran: Similar in structure but with an acetyl group instead of an oxoacetaldehyde group, used as a flavoring agent and in organic synthesis.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, studied for its potential as a bio-based chemical.

Uniqueness: 2-(Furan-2-yl)-2-oxoacetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its combination of a furan ring and an oxoacetaldehyde group makes it a versatile compound in both synthetic and biological contexts.

Properties

IUPAC Name

2-(furan-2-yl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLMJMMVZNCODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168968
Record name 2-Furanacetaldehyde, alpha-oxo-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17090-71-0
Record name 2-Furanacetaldehyde, alpha-oxo-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanacetaldehyde, alpha-oxo-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 55 g of selenium dioxide, 11 ml of water and 150 ml of dioxane was heated at 55° C. until solution was complete. A 55 g portion of 2-acetylfuran was added, the mixture was refluxed for 4 hours, then filtered and evaporated. The residue was dissolved in dichloromethane, treated with activated charcoal, filtered and evaporated. The residue was distilled, giving 28 g of α-oxo-2-furanacetaldehyde.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Furan-2-yl)-2-oxoacetaldehyde
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2-(Furan-2-yl)-2-oxoacetaldehyde
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Reactant of Route 6
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